(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine
Overview
Description
(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is an organic compound that belongs to the class of substituted benzylamines This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position on the benzyl ring, along with a 4-chlorophenyl group attached to the ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Formation of Benzyl Halide: The brominated product is then converted to the corresponding benzyl halide by reacting with a halogenating agent like thionyl chloride (SOCl2).
Nucleophilic Substitution: The benzyl halide is subjected to nucleophilic substitution with 2-(4-chlorophenyl)ethylamine under basic conditions, typically using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the nitro group (if present) to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), various amines
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, dehalogenated products
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
- (3-bromo-4-methoxybenzyl)[2-(4-methylphenyl)ethyl]amine
- (3-bromo-4-methoxybenzyl)[2-(4-nitrophenyl)ethyl]amine
Uniqueness
(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is unique due to the specific combination of substituents on the benzyl and phenyl rings. The presence of both bromine and chlorine atoms, along with the methoxy group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These structural features can influence its reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKMLQQENSJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366327 | |
Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418772-33-5 | |
Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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